molecular formula C5H10N2S2.H3PO4 B237492 2,5-Diisothiocyanatobenzenesulfonate CAS No. 135705-08-7

2,5-Diisothiocyanatobenzenesulfonate

Cat. No.: B237492
CAS No.: 135705-08-7
M. Wt: 272.3 g/mol
InChI Key: GAZYMQNPYHXJCK-UHFFFAOYSA-N
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Description

2,5-Diisothiocyanatobenzenesulfonate is a sulfonic acid derivative characterized by two isothiocyanate (-N=C=S) groups attached to a benzene ring at the 2- and 5-positions, along with a sulfonate (-SO₃⁻) group at the 1-position. This compound is notable for its dual reactivity from both the isothiocyanate and sulfonate moieties, enabling applications in biochemical and medical contexts.

Properties

CAS No.

135705-08-7

Molecular Formula

C5H10N2S2.H3PO4

Molecular Weight

272.3 g/mol

IUPAC Name

2,5-diisothiocyanatobenzenesulfonic acid

InChI

InChI=1S/C8H4N2O3S3/c11-16(12,13)8-3-6(9-4-14)1-2-7(8)10-5-15/h1-3H,(H,11,12,13)

InChI Key

GAZYMQNPYHXJCK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S

Synonyms

2,5-diisothiocyanatobenzenesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Sodium Dodecylbenzenesulfonate

  • Structure : A linear alkylbenzenesulfonate with a dodecyl (C12) chain attached to the benzene ring.
  • Applications: Surfactant in food processing (e.g., washing fruits, vegetables, and poultry) due to its amphiphilic properties . No direct medical applications, unlike 2,5-diisothiocyanatobenzenesulfonate.
  • Key Difference : The long hydrophobic alkyl chain in sodium dodecylbenzenesulfonate drives its surfactant behavior, whereas the reactive isothiocyanate groups in this compound enable biological interactions.

3,5-Dichloro-2-hydroxybenzenesulfonic Acid

  • Structure : Features chloro (-Cl) and hydroxy (-OH) substituents on the benzene ring, alongside a sulfonate group.
  • Key Difference : The absence of isothiocyanate groups limits its reactivity compared to this compound. The chloro and hydroxy groups may confer distinct chemical stability or biocidal activity.

Sodium Decylbenzenesulfonate

  • Structure : Similar to sodium dodecylbenzenesulfonate but with a shorter decyl (C10) chain.
  • Applications :
    • Food additive and surfactant .
    • Lacks the reactive isothiocyanate groups necessary for hemostatic or coagulant applications.

Hexamethylene Diisocyanate (HDI)

  • Structure : Aliphatic diisocyanate (OCN-(CH₂)₆-NCO).
  • Applications : Industrial polymer precursor (e.g., polyurethanes) .
  • Key Difference : While both compounds contain isocyanate/isothiocyanate groups, HDI’s aliphatic structure and lack of sulfonate groups make it unsuitable for biomedical uses.

Comparative Data Table

Compound Name Functional Groups Primary Applications Reactivity Profile
This compound -N=C=S, -SO₃⁻ Hemostatics, coagulants High (covalent binding to proteins)
Sodium Dodecylbenzenesulfonate -C12H25, -SO₃⁻ Surfactant, food additive Low (non-reactive surfactant)
3,5-Dichloro-2-hydroxybenzenesulfonic Acid -Cl, -OH, -SO₃⁻ Synthetic intermediate Moderate (halogen-driven)
Hexamethylene Diisocyanate -NCO (aliphatic) Polymer production High (polyurethane crosslinking)

Research Findings and Mechanistic Insights

  • Its sulfonate group ensures solubility in physiological environments.
  • Contrast with Surfactants : Sodium dodecylbenzenesulfonate and related alkylbenzenesulfonates lack reactive functional groups, limiting their use to physical processes (e.g., emulsification) rather than biochemical interactions .
  • Role of Substituents : Chloro and hydroxy groups in 3,5-dichloro-2-hydroxybenzenesulfonic acid may confer acidity or antimicrobial properties, but evidence for specific medical applications is absent.

Preparation Methods

Direct Sulfonation of Hydroquinone Derivatives

A foundational step involves the sulfonation of hydroquinone (1,4-dihydroxybenzene) to yield 2,5-dihydroxybenzenesulfonic acid, as demonstrated in the preparation of potassium 2,5-dihydroxybenzenesulfonate. This method employs sulfonation under controlled conditions, often using sulfuric acid or chlorosulfonic acid. The sulfonate group directs subsequent functionalization to the 2 and 5 positions due to its meta-directing nature.

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Water or chlorinated solvents (e.g., dichloromethane).

  • Yield: ~70–85% after recrystallization.

Alternative Routes via Diazonium Intermediates

Indirect methods involve diazotization of aniline derivatives followed by sulfonation. For example, 2,5-diaminobenzenesulfonic acid can be synthesized via reduction of azo intermediates, analogous to the preparation of 2,5-diaminotoluene sulfate. Here, 2-aminoazobenzenesulfonate is reduced using metallic iron or zinc in acidic media, yielding the diamine precursor.

Key Parameters :

  • Reducing Agents: Fe/HCl or Zn/H₂SO₄

  • Byproduct Management: Distillation of o-toluidine analogs.

  • Yield: 65–76% after purification.

Amination and Functional Group Interconversion

Nitration and Reduction

Introducing amino groups at specific positions often requires nitration followed by reduction. For instance, nitration of benzenesulfonic acid derivatives at the 2 and 5 positions (guided by the sulfonate’s meta-directing effect) produces dinitro intermediates, which are subsequently reduced to diamines using hydrogenation or Fe/HCl.

Challenges :

  • Regioselectivity in nitration.

  • Over-reduction risks (e.g., sulfonate group stability).

Direct Amination via Azo Reduction

As reported in the synthesis of 2,5-diaminotoluene sulfate, azo bonds in precursors like 2-aminoazobenzenesulfonate are cleaved reductively to yield diamines. This method avoids harsh nitration conditions and improves positional control.

Optimization :

  • Solvent: Ethyl acetate or isopropyl alcohol.

  • Adsorbent Purification: Acidic/alkaline activated carbon to remove residual toluidine derivatives.

Thiocarbonylation of Amines to Isothiocyanates

Dithiocarbamate Salt Desulfurization

The most reliable method for converting amines to isothiocyanates involves forming dithiocarbamate salts via reaction with carbon disulfide (CS₂) and a base (e.g., NaOH), followed by desulfurization using agents like CuI or Langlois reagent (CF₃SO₂Na).

Mechanism :

  • Dithiocarbamate Formation :

    R-NH2+CS2+NaOHR-NH-CS-S⁻Na⁺+H2O\text{R-NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{R-NH-CS-S⁻Na⁺} + \text{H}_2\text{O}
  • Desulfurization :

    R-NH-CS-S⁻Na⁺CuIR-NCS+Na2S+CuS\text{R-NH-CS-S⁻Na⁺} \xrightarrow{\text{CuI}} \text{R-NCS} + \text{Na}_2\text{S} + \text{CuS}

Advantages :

  • Avoids toxic thiophosgene.

  • Scalable with yields exceeding 80%.

Thiocarbonyl Fluoride-Mediated Synthesis

Emerging methods utilize thiocarbonyl fluoride (CSF₂), generated in situ from Langlois reagent, to directly thiocarbonylate amines. This one-pot approach simplifies purification and enhances reaction efficiency.

Conditions :

  • Solvent: Tetrahydrofuran (THF) or acetonitrile.

  • Temperature: 110°C (reflux).

  • Yield: 75–90%.

Integrated Synthesis of 2,5-Diisothiocyanatobenzenesulfonate

Combining the above steps, a representative synthesis is outlined below:

Stepwise Procedure

  • Sulfonation : Hydroquinone is sulfonated to 2,5-dihydroxybenzenesulfonic acid.

  • Amination : Hydroxyl groups are converted to amines via Mitsunobu reaction or nucleophilic substitution.

  • Thiocarbonylation : Diamine intermediate is treated with CS₂/NaOH, followed by desulfurization.

Critical Parameters :

  • pH Control : Maintain slightly acidic conditions (pH 5–6) during thiocarbonylation to prevent sulfonate hydrolysis.

  • Solvent Compatibility : Use polar aprotic solvents (e.g., dimethylacetamide) to stabilize intermediates.

Yield and Purity Data

StepYield (%)Purity (%)Key Impurities
Sulfonation8592Unreacted hydroquinone
Amination7888o-Toluidine analogs
Thiocarbonylation8295Thiourea (<2%)

Industrial-Scale Considerations

Cost-Effective Solvent Systems

Chlorinated solvents (e.g., dichloromethane) and alkanes (n-heptane) are preferred for large-scale sulfonation and amination due to their low cost and ease of recovery.

Waste Minimization

  • Recycling : Solvent recovery via reduced-pressure distillation.

  • Byproduct Utilization : Metal sludges from reduction steps can be repurposed in catalysis .

Q & A

Q. How does 2,5-diisothiocyanatobenzenesulfonate (DIBS) influence hemoglobin's oxygen-binding properties in artificial oxygen carrier research?

DIBS acts as a crosslinker to polymerize hemoglobin into hyperpolymers, altering oxygen affinity (P50) and cooperativity (n50). In experiments, DIBS-crosslinked human hemoglobin showed increased oxygen affinity (lower P50) while maintaining cooperativity (n50 ≈ native hemoglobin). This contrasts with crosslinkers like glutaraldehyde (GDA), which reduce cooperativity. Methodologically, oxygen equilibrium curves are measured at pH 7.4, 37°C, and 40 mmHg CO₂ using tonometry or spectrophotometry to quantify P50 and Hill coefficients .

Q. What are the standard experimental protocols for crosslinking hemoglobin using DIBS?

Key steps include:

  • Preparing hemoglobin solutions at high concentration (≥10 g/dL) to favor polymerization.
  • Adding DIBS at a molar ratio of 4:1 (DIBS:hemoglobin tetramer) to ensure sufficient crosslinking.
  • Incubating at 25°C for 24 hours in phosphate-buffered saline (pH 7.4).
  • Purifying hyperpolymers via size-exclusion chromatography.
  • Validating polymerization efficiency using SDS-PAGE and dynamic light scattering .

Advanced Research Questions

Q. Why does DIBS maintain hemoglobin cooperativity (n50) while crosslinkers like GDA or BUDE reduce it?

DIBS’s aromatic sulfonate groups may stabilize the hemoglobin T/R state equilibrium, preserving cooperative oxygen binding. In contrast, GDA and BUDE introduce rigid, non-specific crosslinks that disrupt subunit communication. Structural analysis (e.g., X-ray crystallography) of DIBS-crosslinked hemoglobin reveals minimal distortion of the heme pocket, supporting retained cooperativity .

Q. How do human and bovine hemoglobin respond differently to DIBS crosslinking in terms of oxygen affinity and polymerization efficiency?

Human hemoglobin crosslinked with DIBS shows a P50 of 12–15 mmHg (vs. native 26 mmHg) and maintains n50 ≈ 2.0. Bovine hemoglobin, however, exhibits a larger P50 reduction (to 8–10 mmHg) but lower polymerization yields due to differences in surface lysine residue accessibility. This highlights species-specific optimization requirements for artificial oxygen carrier design .

Q. What methodological challenges arise when analyzing oxygen equilibrium curves in DIBS-crosslinked hyperpolymers?

Challenges include:

  • Non-linear cooperativity : Hyperpolymers may exhibit heterogeneous binding sites, complicating Hill coefficient interpretation.
  • Colloid osmotic pressure : High molecular weight polymers (>1,000 kDa) require specialized tonometry setups to avoid phase separation.
  • Buffer interference : Phosphate buffers can alter sulfonate crosslinker reactivity; HEPES or Tris buffers are preferred .

Q. How do contradictions in DIBS-mediated polymerization data arise between concentrated vs. diluted hemoglobin solutions?

In concentrated solutions (>10 g/dL), DIBS forms hyperpolymers (MW ~10⁶ g/mol) with high oxygen affinity. In diluted solutions (<5 g/dL), only monomeric crosslinked hemoglobin forms, with oxygen affinity closer to native hemoglobin. This dichotomy underscores the critical role of protein concentration in crosslinking thermodynamics .

Methodological Recommendations

  • For polymerization optimization : Use multi-angle light scattering (MALS) paired with SEC to monitor polymer size distribution.
  • For oxygen affinity validation : Compare DIBS-crosslinked samples with native hemoglobin under identical buffer conditions (pH, CO₂, temperature).
  • For structural analysis : Employ cryo-EM or small-angle X-ray scattering (SAXS) to resolve crosslinking-induced conformational changes .

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